molecular formula C10H7ClO2S B1592996 Methyl 4-chloro-1-benzothiophene-2-carboxylate CAS No. 35212-95-4

Methyl 4-chloro-1-benzothiophene-2-carboxylate

Cat. No. B1592996
CAS RN: 35212-95-4
M. Wt: 226.68 g/mol
InChI Key: CKXPDFHEOUVFRD-UHFFFAOYSA-N
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Patent
US06900216B2

Procedure details

Methyl thioglycolate (11.3 ml) was added under nitrogen to a stirred solution of triethylamine (45 ml) in dimethyl sulphoxide (160 ml), then the mixture was stirred at ambient temperature for 30 minutes. A solution of 2-chloro-6-fluorobenzaldehyde (20 g) in dimethyl sulphoxide (80 ml) was added then the mixture was stirred at 95° C. for 4.66 hours, allowed to stand at ambient temperature for 18 hours and poured into water (1600 ml). The resulting solid was collected by filtration, washed with water (3×100 ml), and dried in vacuo to give methyl 4-chlorobenzo[b]thiophene-2-carboxylate (22.4 g) as an off-white solid, m.p. 84-86° C.
Quantity
11.3 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][CH3:6])(=[O:4])[CH2:2][SH:3].C(N(CC)CC)C.[Cl:14][C:15]1[CH:22]=[CH:21][CH:20]=[C:19](F)[C:16]=1[CH:17]=O.O>CS(C)=O>[Cl:14][C:15]1[C:16]2[CH:17]=[C:2]([C:1]([O:5][CH3:6])=[O:4])[S:3][C:19]=2[CH:20]=[CH:21][CH:22]=1

Inputs

Step One
Name
Quantity
11.3 mL
Type
reactant
Smiles
C(CS)(=O)OC
Name
Quantity
45 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
160 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C=O)C(=CC=C1)F
Name
Quantity
80 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1600 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 95° C. for 4.66 hours
Duration
4.66 h
WAIT
Type
WAIT
Details
to stand at ambient temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with water (3×100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC=CC=2SC(=CC21)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.